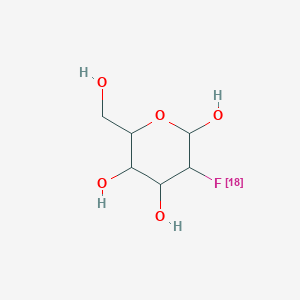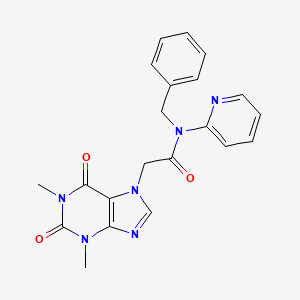
2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-(phenylmethyl)-N-(2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-(phenylmethyl)-N-(2-pyridinyl)acetamide is an oxopurine.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Exploration
Antimicrobial Activity : Studies have explored the synthesis of new heterocycles incorporating antipyrine moieties, which have been evaluated for their antimicrobial properties. These compounds, derived from key intermediates similar in structure to the specified compound, have shown promising antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bondock et al., 2008).
Neuroprotective and MAO-B Inhibitory Activities : Research focused on the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety has revealed compounds with in vitro neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. This highlights the compound's role in the development of potential treatments for neurodegenerative diseases (Mitkov et al., 2022).
Synthesis of Novel Isoxazolines and Isoxazoles : The creation of new isoxazoline and isoxazole derivatives from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been reported. These compounds are synthesized through [3+2] cycloaddition, demonstrating the compound's utility in generating novel heterocyclic structures with potential biological applications (Rahmouni et al., 2014).
Radiolabeling for Imaging : The compound has been utilized in the synthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for the non-invasive study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antitumor Activity and Molecular Docking : The synthesis and evaluation of novel pyrimidiopyrazole derivatives have been conducted, with some compounds showing significant in vitro antitumor activity. Molecular docking analyses further provide insights into the compounds' interactions with biological targets, suggesting their potential in cancer therapy (Fahim et al., 2019).
Propiedades
Nombre del producto |
2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-(phenylmethyl)-N-(2-pyridinyl)acetamide |
|---|---|
Fórmula molecular |
C21H20N6O3 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H20N6O3/c1-24-19-18(20(29)25(2)21(24)30)26(14-23-19)13-17(28)27(16-10-6-7-11-22-16)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
Clave InChI |
FYWLRYXTDCBFCZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



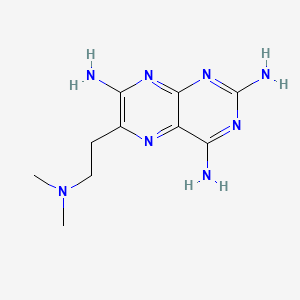
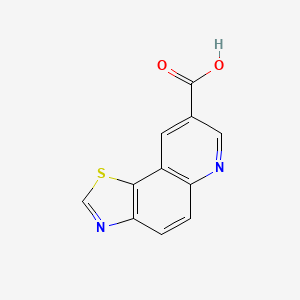
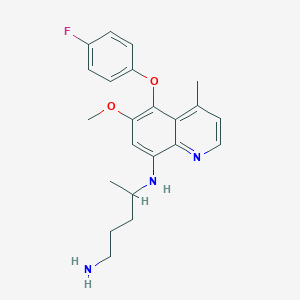
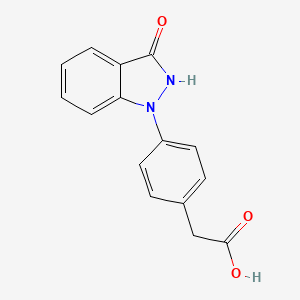
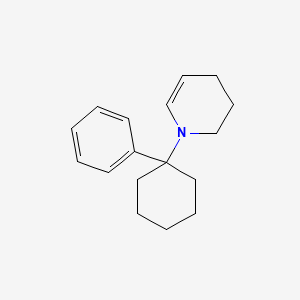
![2-[(2,2-Dimethylcyclopropanecarbonyl)amino]oct-2-enoic acid](/img/structure/B1208079.png)
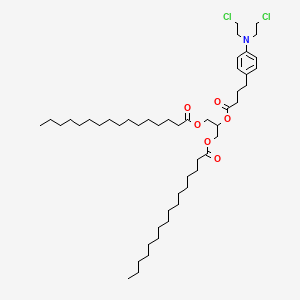

![6-amino-4aH-benzo[7]annulene-1,3-diol](/img/structure/B1208082.png)
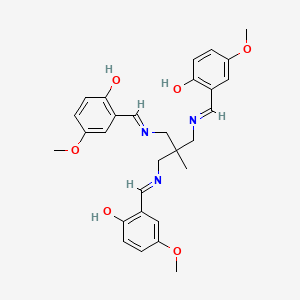
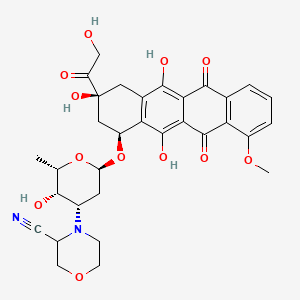
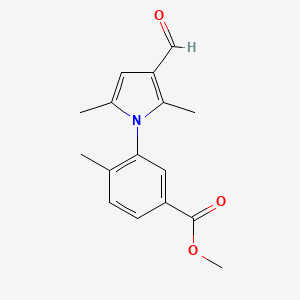
![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)
